methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Research by Mohareb et al. (2004) demonstrates the preparation of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity toward active methylene reagents to yield pyran, pyridine, and pyridazine derivatives. This showcases the compound's utility in creating a wide range of heterocyclic structures (Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I., 2004).
Antibacterial Evaluation
A study by Azab et al. (2013) focuses on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. The precursor used in this study underlines the significant role of sulfonamido groups in the development of compounds with high antibacterial activities (Azab, M. E., Youssef, M., & El‐Bordany, E. A., 2013).
Metal Complex Studies
Fouda et al. (2006) conducted potentiometric and thermodynamic studies on derivatives of the compound, exploring their metal-ligand stability constants with transition metal ions. This research highlights its potential applications in creating metal complexes with defined stability parameters (Fouda, A., Al-Sarawy, A., & El-Katori, E. E., 2006).
Organic Synthesis Advances
Zhu et al. (2003) described the use of a similar compound in an expedient phosphine-catalyzed annulation, leading to the synthesis of highly functionalized tetrahydropyridines. This showcases the compound's utility in facilitating complex organic synthesis reactions (Zhu, X.-F., Lan, J., & Kwon, O., 2003).
Thiophene Synthesis
Sahu et al. (2015) reported on a simple, efficient, and economical synthesis of tetrasubstituted thiophenes, demonstrating the versatility of related compounds in synthesizing thiophene derivatives, which are valuable in various chemical and pharmaceutical applications (Sahu, S., Gupta, M. K., Singh, S., Yadav, P., Panwar, R., Kumar, A., Ram, V., Kumar, B., & Pratap, R., 2015).
Mechanism of Action
Target of action
Compounds with a pyridinyl and tetrahydropyran group, like “methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate”, often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and the biological context .
Mode of action
The compound could interact with its target through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The sulfamoyl group might form hydrogen bonds with the target, while the pyridinyl and tetrahydropyran groups could participate in hydrophobic interactions .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of polar groups like sulfamoyl could affect its solubility and absorption, while the presence of metabolically labile groups could affect its metabolic stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if it inhibits an enzyme, it could decrease the production of a certain metabolite, leading to downstream effects on cellular functions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor or hinder the compound’s interaction with its target .
Properties
IUPAC Name |
methyl 3-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-23-17(20)16-14(6-10-25-16)26(21,22)19-15(12-4-8-24-9-5-12)13-3-2-7-18-11-13/h2-3,6-7,10-12,15,19H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDNHOYOHJSHRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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